molecular formula C17H16N4O B12939799 5-Amino-1-(diphenylmethyl)-1H-imidazole-4-carboxamide CAS No. 127574-36-1

5-Amino-1-(diphenylmethyl)-1H-imidazole-4-carboxamide

Cat. No.: B12939799
CAS No.: 127574-36-1
M. Wt: 292.33 g/mol
InChI Key: SCHDEQZGHZBOJR-UHFFFAOYSA-N
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Description

5-Amino-1-benzhydryl-1H-imidazole-4-carboxamide is a synthetic compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-benzhydryl-1H-imidazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzhydryl chloride with 5-amino-1H-imidazole-4-carboxamide in the presence of a base such as sodium hydroxide. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-1-benzhydryl-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The hydrogen atoms on the imidazole ring can be substituted with various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products:

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

5-Amino-1-benzhydryl-1H-imidazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 5-Amino-1-benzhydryl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to altered cellular signaling and metabolic processes.

Comparison with Similar Compounds

    5-Amino-1H-imidazole-4-carboxamide: A precursor in the synthesis of the target compound.

    Benzhydryl derivatives: Compounds with similar structural motifs but different functional groups.

Uniqueness: 5-Amino-1-benzhydryl-1H-imidazole-4-carboxamide is unique due to its specific combination of the benzhydryl group and the imidazole ring. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

127574-36-1

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

5-amino-1-benzhydrylimidazole-4-carboxamide

InChI

InChI=1S/C17H16N4O/c18-16-14(17(19)22)20-11-21(16)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11,15H,18H2,(H2,19,22)

InChI Key

SCHDEQZGHZBOJR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C=NC(=C3N)C(=O)N

Origin of Product

United States

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